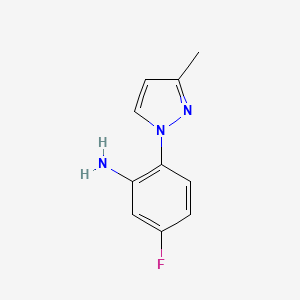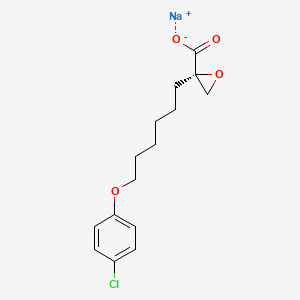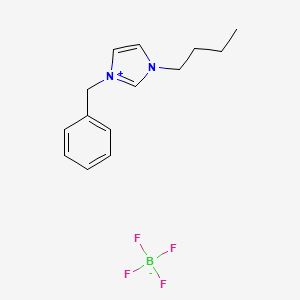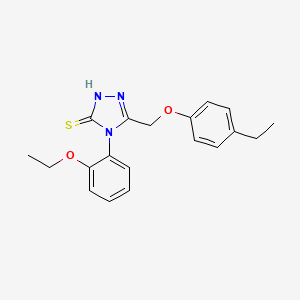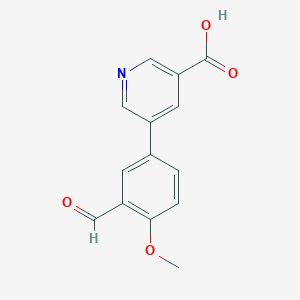
5-(3-Formyl-4-methoxyphenyl)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Formyl-4-methoxyphenyl)nicotinic acid is an organic compound with the molecular formula C14H11NO4 It is a derivative of nicotinic acid, featuring a formyl group and a methoxy group attached to a phenyl ring, which is further connected to a nicotinic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Formyl-4-methoxyphenyl)nicotinic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 3-formyl-4-methoxybenzaldehyde.
Condensation Reaction: The aldehyde undergoes a condensation reaction with a suitable pyridine derivative under basic conditions to form the desired nicotinic acid derivative.
Oxidation: The intermediate product is then oxidized to introduce the carboxylic acid functionality, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Formyl-4-methoxyphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 5-(3-Carboxy-4-methoxyphenyl)nicotinic acid.
Reduction: 5-(3-Hydroxymethyl-4-methoxyphenyl)nicotinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(3-Formyl-4-methoxyphenyl)nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 5-(3-Formyl-4-methoxyphenyl)nicotinic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(3-Methoxyphenyl)nicotinic acid
- 5-(3-Hydroxyphenyl)nicotinic acid
- 5-(2,2-Dimethyl-propionylamino)-nicotinic acid
Uniqueness
5-(3-Formyl-4-methoxyphenyl)nicotinic acid is unique due to the presence of both formyl and methoxy groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for further functionalization and exploration in various research fields.
Eigenschaften
Molekularformel |
C14H11NO4 |
|---|---|
Molekulargewicht |
257.24 g/mol |
IUPAC-Name |
5-(3-formyl-4-methoxyphenyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H11NO4/c1-19-13-3-2-9(4-12(13)8-16)10-5-11(14(17)18)7-15-6-10/h2-8H,1H3,(H,17,18) |
InChI-Schlüssel |
GUOQLCFVCMPFMZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=CC(=CN=C2)C(=O)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


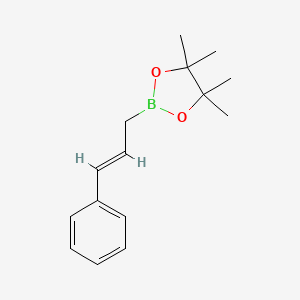
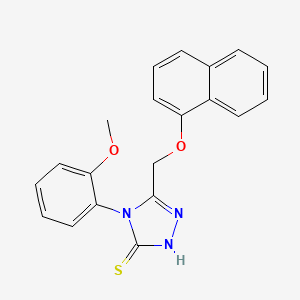
![Ethyl 2-amino-6-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11767228.png)




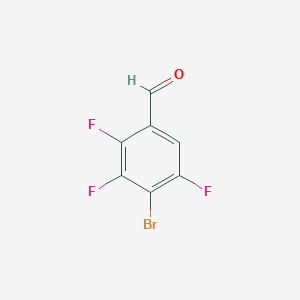
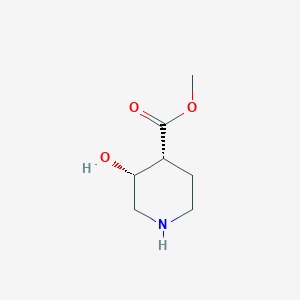
![1-[(tert-Butoxy)carbonyl]-4-cyclobutylpiperidine-4-carboxylic acid](/img/structure/B11767300.png)
